1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one
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Overview
Description
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and catalysts such as potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
1,3,4-Thiadiazolyl-1,2,4-triazolyl hybrids: These compounds exhibit potent anticancer properties and are studied for their potential use in cancer therapy.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H7N3OS |
---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
1-amino-3-(thiadiazol-4-yl)propan-2-one |
InChI |
InChI=1S/C5H7N3OS/c6-2-5(9)1-4-3-10-8-7-4/h3H,1-2,6H2 |
InChI Key |
CAPIWUPODXWCMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CC(=O)CN |
Origin of Product |
United States |
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